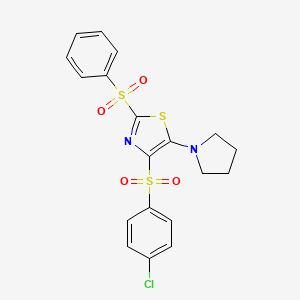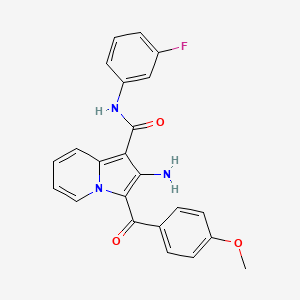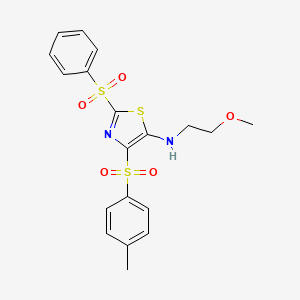
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-thiazole, or 2-B4C5P-1,3-T, is a novel small molecule that has been studied for its potential applications in various scientific research areas. It is a heterocyclic compound composed of a thiazole ring, two benzene rings, and a pyrrolidine ring. The compound was first synthesized in 2017 and has since been studied for its potential therapeutic and research applications.
科学的研究の応用
2-B4C5P-1,3-T has been studied for its potential applications in various scientific research areas. It has been investigated as a potential inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). It has also been studied for its potential use in cancer therapy, due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer’s disease.
作用機序
2-B4C5P-1,3-T has been shown to act as an inhibitor of NOS, which is involved in the production of nitric oxide (NO). By blocking the production of NO, 2-B4C5P-1,3-T has the potential to reduce inflammation and the growth of cancer cells. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By blocking this enzyme, 2-B4C5P-1,3-T may be able to reduce the symptoms of Alzheimer’s disease.
Biochemical and Physiological Effects
2-B4C5P-1,3-T has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide (NO), which can reduce inflammation and the growth of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which can reduce the symptoms of Alzheimer’s disease. Additionally, it has been shown to have antioxidant and anti-apoptotic effects, which may protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
2-B4C5P-1,3-T has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, its effects are relatively weak, which can make it difficult to detect in experiments.
将来の方向性
There are many potential future directions for the research and development of 2-B4C5P-1,3-T. One potential direction is the investigation of its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a treatment for Alzheimer’s disease. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-apoptotic agent. Finally, further research could be conducted to explore its potential use in cancer therapy, as an inhibitor of NOS and/or other enzymes involved in the growth of cancer cells.
合成法
2-B4C5P-1,3-T is typically synthesized via a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form 4-chlorobenzenesulfonyl-5-pyrrolidin-1-yl-1,3-thiazole. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 2-B4C5P-1,3-T.
特性
IUPAC Name |
2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-14-8-10-16(11-9-14)28(23,24)17-18(22-12-4-5-13-22)27-19(21-17)29(25,26)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAKTJWICXONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-YL)-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)


![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)